methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
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Overview
Description
Methyl 2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of methyl 2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route typically starts with the preparation of the indole and indolizine precursors, followed by a series of reactions to form the spiro compound. Key steps may include oxidation, cyclization, and esterification reactions under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Scientific Research Applications
Methyl 2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, methyl 2-[(3R,6’R,7’S,8’aS)-6’-ethenyl-2-oxospiro[1H-indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate stands out due to its unique spiro structure and the presence of both indole and indolizine moieties. Similar compounds include other spiro-indole derivatives and indolizine-based molecules, which may share some chemical properties but differ in their specific configurations and functional groups .
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/t14-,15-,19-,22+/m0/s1 |
InChI Key |
MUVGVMUWMAGNSY-OFFWNCNGSA-N |
Isomeric SMILES |
COC=C([C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Canonical SMILES |
COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC |
Origin of Product |
United States |
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